N-(4,4-Dimethyl-3-oxopentylidene)aniline
Description
N-(4,4-Dimethyl-3-oxopentylidene)aniline is an aromatic imine derivative featuring a pentylidene backbone substituted with two methyl groups and a ketone moiety at the 3-position. Its structure combines an aniline group (C₆H₅NH₂) with a conjugated carbonyl system, which may confer unique reactivity in organic synthesis and coordination chemistry.
Properties
CAS No. |
88125-28-4 |
|---|---|
Molecular Formula |
C13H17NO |
Molecular Weight |
203.28 g/mol |
IUPAC Name |
4,4-dimethyl-1-phenyliminopentan-3-one |
InChI |
InChI=1S/C13H17NO/c1-13(2,3)12(15)9-10-14-11-7-5-4-6-8-11/h4-8,10H,9H2,1-3H3 |
InChI Key |
IONCVHFCDJHPSE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)CC=NC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,4-Dimethyl-3-oxopentylidene)aniline typically involves the reaction of 4,4-dimethyl-3-oxopentanoic acid with aniline under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the desired product. The reaction conditions often include refluxing the mixture at elevated temperatures for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial to achieving high yields and purity of the final product. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the compound from reaction by-products.
Chemical Reactions Analysis
Types of Reactions
N-(4,4-Dimethyl-3-oxopentylidene)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can occur at the aniline moiety, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can result in various halogenated or nitrated derivatives.
Scientific Research Applications
N-(4,4-Dimethyl-3-oxopentylidene)aniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It can be utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(4,4-Dimethyl-3-oxopentylidene)aniline involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form covalent bonds or non-covalent interactions with target molecules. These interactions can alter the function of enzymes, receptors, or other proteins, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares N-(4,4-Dimethyl-3-oxopentylidene)aniline with key aniline derivatives, focusing on structural features, substituent effects, and reactivity trends inferred from the evidence.
Table 1: Structural and Functional Comparison
Key Observations:
Substituent Effects :
- The dimethyl and oxo groups in this compound likely increase steric hindrance and reduce polarity compared to nitro- or methoxy-substituted analogs (e.g., 4-Methoxy-N-(4-Nitrophenyl)aniline) .
- Electron-withdrawing groups (e.g., nitro in 3-Nitroaniline) enhance acidity and stabilize negative charges, whereas electron-donating groups (e.g., methyl in o-Toluidine) favor electrophilic substitution .
Reactivity Trends: Schiff base analogs (e.g., the target compound) are prone to hydrolysis under acidic conditions, similar to other imine derivatives.
Synthetic Utility :
- While 3-Nitroaniline and 4-Acetamidoaniline are used as intermediates in dye synthesis and pharmaceuticals , the target compound’s conjugated system may suit applications in materials science (e.g., conductive polymers).
Research Findings and Limitations
Limitations in Available Data:
- No direct experimental data (e.g., melting point, spectral data) for this compound was found in the provided evidence. Comparisons rely on structural analogs, necessitating caution in extrapolation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
